3-Methoxy-1-phenylbutan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-phenylbutan-1-one can be achieved through multiple-step organic reactions. One common method involves the alkylation of phenylacetic acid derivatives followed by methoxylation. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetic acid derivative, followed by the addition of an alkyl halide to introduce the butanone moiety. Methoxylation is then carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones.
Scientific Research Applications
3-Methoxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-1-phenylbutan-1-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 3-Methyl-1-phenylbutan-1-one
- 3-Methoxy-1-phenylpropan-1-one
- 3-Methoxy-1-phenylpentan-1-one
Comparison: 3-Methoxy-1-phenylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3-Methyl-1-phenylbutan-1-one, the methoxy group in this compound increases its polarity and potential for hydrogen bonding, affecting its solubility and reactivity. Similarly, the length of the carbon chain in 3-Methoxy-1-phenylpropan-1-one and 3-Methoxy-1-phenylpentan-1-one influences their boiling points and steric interactions .
Properties
CAS No. |
83832-76-2 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methoxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H14O2/c1-9(13-2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
RCUANRYODDFXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
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